molecular formula C22H27N3O5 B147176 Physostigmine salicylate CAS No. 57-64-7

Physostigmine salicylate

Número de catálogo B147176
Número CAS: 57-64-7
Peso molecular: 413.5 g/mol
Clave InChI: HZOTZTANVBDFOF-PBCQUBLHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Toxicity Study of Continuous Administration

Continuous administration of physostigmine salicylate has been shown to induce dose-dependent toxicities in guinea pigs, including body weight loss, decreased water consumption, tremors, decreased body temperatures, and mortality. The study also noted that the drug caused down-regulation of muscarinic receptors in the striata of guinea pigs, suggesting potential long-term effects on the nervous system .

Enhanced Stability in Submicron O/W Emulsion

Research into the stability of physostigmine salicylate in submicron oil/water (o/w) emulsions revealed that the drug's chemical stability is highly pH-dependent. The emulsions provided a protective effect, likely due to the interaction of physostigmine with phospholipids at the oil-water interface, which prevented rapid degradation observed in aqueous solutions .

Injectable Controlled Release Delivery System

An injectable emulsion system for physostigmine salicylate was developed to control drug release. The study found that a combination of anionic and non-ionic surfactants was necessary to create stable emulsions. The presence of physostigmine altered the zeta potential of the emulsion droplets, indicating changes in surface charge that could affect drug release and stability .

Enantioselective Synthesis

The enantioselective synthesis of (-)-physostigmine was achieved using chiral sulfoxides. This synthesis is significant as it introduces a method for asymmetric induction, which is crucial for producing the therapeutically active enantiomer of physostigmine .

Effects on Serotonin Uptake

Physostigmine salicylate was found to influence serotonin uptake in human blood platelets, causing a significant decrease in the maximum velocity (Vmax) of serotonin uptake without affecting the affinity constant (Km). This suggests that physostigmine may modulate serotonin uptake through cholinergic mechanisms, which could have implications for understanding and treating depression .

In Vitro Release and Intestinal Absorption

The in vitro release of physostigmine salicylate from submicron emulsions showed a biphasic release pattern, suggesting sustained release. However, in vivo absorption studies in rats did not correlate with the in vitro findings, indicating that the emulsion did not significantly alter the absorption of physostigmine in the mid jejunum, where absorption was maximal .

Transdermal Penetration Kinetics

The study of transdermal penetration of physostigmine salicylate revealed that the ion pair of physostigmine and salicylate showed differential diffusion across human skin, with salicylate having a higher flux. This suggests that the physostigmine salicylate ion pair may undergo ionization and separate diffusion after partitioning into the skin .

Reversal of Central Anticholinergic Syndrome

Physostigmine salicylate has been used effectively as an antidote to intoxication with centrally active anticholinergic agents. It was able to reverse symptoms such as confusion, agitation, hallucinations, stupor, ataxia, and dysarthria in patients, indicating its potential therapeutic use in cases of anticholinergic intoxication .

Treatment of Tricyclic Antidepressant Overdosage

The use of physostigmine salicylate in treating tricyclic antidepressant overdosage has been questioned due to the occurrence of convulsions and severe cholinergic manifestations in some patients, along with the short duration of its beneficial effects. These findings suggest that physostigmine may not be suitable for routine management of tricyclic antidepressant poisoning .

Aplicaciones Científicas De Investigación

Treatment of Anticholinergic-Induced Delirium

  • Application Summary: Physostigmine salicylate is most commonly employed in the treatment of anticholinergic-induced delirium . It enhances the transmission of acetylcholine signals in the brain and can cross the blood-brain barrier .
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively reverse the symptoms of anticholinergic-induced delirium, restoring normal cognitive function .

Treatment of Glaucoma

  • Application Summary: Physostigmine salicylate has FDA approval for use in treating glaucoma .
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively manage the symptoms of glaucoma, reducing intraocular pressure and preventing vision loss .

Treatment of Anticholinergic Poisoning

  • Application Summary: Physostigmine salicylate is used to treat anticholinergic poisoning, such as poisoning by substances that interfere with the transmission of acetylcholine signaling, including atropine, scopolamine, and other anticholinergic drug overdoses .
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively reverse the symptoms of anticholinergic poisoning, restoring normal physiological function .

Adjunctive Use in Perioperative Sepsis and Septic Shock

  • Application Summary: Physostigmine salicylate is being investigated for its potential use as an adjunctive treatment in perioperative sepsis and septic shock .
  • Methods of Application: In a randomized, double-blind, placebo-controlled, monocentric trial, patients with perioperative sepsis and septic shock were treated with physostigmine salicylate for up to 5 days .
  • Results/Outcomes: The study is ongoing, and results are not yet available .

Quality Tests and Assays

  • Application Summary: Physostigmine salicylate is used as a reference standard in specified quality tests and assays .
  • Results/Outcomes: The use of physostigmine salicylate as a reference standard ensures the accuracy and reliability of test results .

Reversal of Neuromuscular Blocking

  • Application Summary: Physostigmine salicylate is used to reverse neuromuscular blocking . This is particularly useful in surgical settings where neuromuscular blocking agents may have been used to induce muscle relaxation.
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively reverse neuromuscular blocking, restoring normal muscle function .

Antidote for Datura Stramonium Poisoning

  • Application Summary: Physostigmine is the antidote of choice for Datura stramonium poisoning .
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively reverse the symptoms of Datura stramonium poisoning, restoring normal physiological function .

Antidote for Atropa Belladonna Poisoning

  • Application Summary: It is also an antidote for Atropa belladonna poisoning, the same as for atropine .
  • Results/Outcomes: Treatment with physostigmine salicylate can effectively reverse the symptoms of Atropa belladonna poisoning, restoring normal physiological function .

Safety And Hazards

Physostigmine Salicylate is a poison by ingestion, subcutaneous, intramuscular, intravenous, and intraperitoneal routes . It may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, increased urination or bowel movements, stomach cramps, severe or worsening nausea or vomiting, increased sweating, blurred vision, and excessive saliva in your mouth . It is crucial to seek medical attention promptly if someone is suspected of having anticholinergic toxicity to prevent complications and ensure appropriate treatment .

Direcciones Futuras

Physostigmine is useful in the treatment of anticholinergic toxicity and can potentially prevent a patient from being intubated and receiving large amounts of sedatives . The FDA has allowed for the temporary importation of Anticholium® (physostigmine salicylate) due to physostigmine shortages . It is also used to reverse neuromuscular blocking . It has been shown to improve long-term memory , and was once explored as a therapy for Alzheimer’s disease .

Propiedades

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883232
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine salicylate

CAS RN

57-64-7
Record name (-)-Physostigmine salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physostigmine salicylate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physostigmine salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physostigmine salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSOSTIGMINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physostigmine salicylate
Reactant of Route 2
Reactant of Route 2
Physostigmine salicylate
Reactant of Route 3
Reactant of Route 3
Physostigmine salicylate
Reactant of Route 4
Reactant of Route 4
Physostigmine salicylate
Reactant of Route 5
Reactant of Route 5
Physostigmine salicylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Physostigmine salicylate

Citations

For This Compound
3,200
Citations
FJ Muhtadi, SS El-Hawary - Analytical profiles of drug substances, 1990 - Elsevier
… Physostigmine salicylate is soluble in 90 parts of water … physostigmine salicylate was described in the EP 1973 ( 49). Dissolve about 0.25 g accurately weighed physostigmine salicylate …
Number of citations: 10 www.sciencedirect.com
DK Lim, Y Ito, T Stewart, B Hoskins, IK Ho - … Biochemistry and Behavior, 1988 - Elsevier
… administration with physostigmine salicylate (0.12 or 0.24 mg/… dose-dependently by physostigmine salicylate. The signs of … administration of physostigmine salicylate also caused …
Number of citations: 17 www.sciencedirect.com
S Rubnov, D Levy, H Schneider - Journal of pharmaceutical and …, 1999 - Elsevier
… As a test of this newly developed method we assayed a vial of physostigmine salicylate for injection, manufactured 14 years earlier and stored at room temperature. The vial contained …
Number of citations: 18 www.sciencedirect.com
A Pardo, Y Shiri, S Cohen - Journal of pharmaceutical sciences, 1992 - Wiley Online Library
… This hypothesis was tested in this study with physostigmine salicylate as the candidate ion pair. Pertinent data on the skin penetration of physostigmine base are available from previous …
Number of citations: 30 onlinelibrary.wiley.com
N Bolourchian, N Hadidi, S Foroutan… - Acta Pharmaceutica, 2009 - sciendo.com
… This study is aimed to design and optimize a sublingual tablet formulation of physostigmine salicylate, an effective drug in Alzheimer’s disease and nerve gas poisoning, by means of …
Number of citations: 30 sciendo.com
JB Zimmermann, N Pinder, T Bruckner… - …, 2017 - trialsjournal.biomedcentral.com
… Physostigmine salicylate is a peripherally and centrally … ), we showed that physostigmine salicylate significantly inhibited … influenced by the use of physostigmine salicylate and this well-…
Number of citations: 9 trialsjournal.biomedcentral.com
RW Newton - Jama, 1975 - jamanetwork.com
… \s=b\Following intravenous administration of physostigmine salicylate for tricyclic antidepressant poisoning in 21 … Physostigmine salicylate is less highly ionized and is lipid-soluble …
Number of citations: 163 jamanetwork.com
A Rubinstein, YV Pathak, J Kleinstern, A Reches… - Journal of …, 1991 - Elsevier
… Abstract 0 The in vitro release of physostigmine salicylate (PSI from a submicron emulsion and an … Recently, physostigmine salicylate (PS) emulsions were developed. After oral …
Number of citations: 31 www.sciencedirect.com
ST Yang - PDA Journal of Pharmaceutical Science and …, 1988 - journal.pda.org
… For pH 4.0 anaerobic solutions of physostigmine salicylate, the addition of NaHSO 3 … the aerobic, unbuffered solutions of physostigmine salicylate after autoclaving. The isocatalytic point …
Number of citations: 6 journal.pda.org
YV Pathak, A Rubinstein, S Benita - International journal of pharmaceutics, 1990 - Elsevier
Submicronized emulsions of physostigmine salicylate (PS) with high batch to batch uniformity were prepared using phospholipids and poloxamer as a complex emulgator. The mean …
Number of citations: 14 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.